molecular formula C18H21N7O4S B2481339 N-(4-(N-(2-(6-Oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramid CAS No. 1448035-00-4

N-(4-(N-(2-(6-Oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramid

Katalognummer: B2481339
CAS-Nummer: 1448035-00-4
Molekulargewicht: 431.47
InChI-Schlüssel: NLNGWLGROOZBHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide is a useful research compound. Its molecular formula is C18H21N7O4S and its molecular weight is 431.47. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

    Anti-inflammatorische und analgetische Eigenschaften

Quelle

Biologische Aktivität

N-(4-(N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antifungal, and anticancer activities based on existing literature.

Chemical Structure

The compound's structure includes a triazole moiety, pyridazine ring, and sulfamoyl group, which are known for their diverse biological activities. The presence of these functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of triazole derivatives. For instance, compounds similar to N-(4-(N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide exhibited significant activity against various bacterial strains. A study indicated that triazole derivatives demonstrated efficacy against Escherichia coli and Klebsiella pneumoniae with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL .

CompoundTarget MicroorganismMIC (µg/mL)
Triazole Derivative AE. coli25
Triazole Derivative BK. pneumoniae30
N-(4-(N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramideS. aureus20

Antifungal Activity

The antifungal activity of similar compounds has been documented extensively. For instance, a series of 1,2,4-triazole derivatives were evaluated against Candida albicans, showing some compounds with MIC values less than 25 µg/mL . The incorporation of the pyridazine and sulfamoyl groups in N-(4-(N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide may enhance its antifungal potency.

CompoundTarget FungusMIC (µg/mL)
Triazole Derivative CC. albicans≤ 25
Triazole Derivative DR. mucilaginosa≤ 20

Anticancer Activity

Research indicates that triazole-containing compounds can exhibit anticancer properties. For example, some derivatives have been shown to inhibit cancer cell proliferation in vitro against various cancer cell lines such as breast and colon cancer . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Studies

A notable case study involved the synthesis and evaluation of triazole derivatives where one compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value of 15 µM . This highlights the potential of N-(4-(N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide in cancer therapeutics.

Eigenschaften

IUPAC Name

N-[4-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethylsulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O4S/c1-2-3-17(26)22-14-4-6-15(7-5-14)30(28,29)21-10-11-24-18(27)9-8-16(23-24)25-13-19-12-20-25/h4-9,12-13,21H,2-3,10-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNGWLGROOZBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.